molecular formula C16H21NO3 B4086143 5,5-diethyl-3,3-dimethyl-6-(2-pyridinyl)dihydro-2H-pyran-2,4(3H)-dione

5,5-diethyl-3,3-dimethyl-6-(2-pyridinyl)dihydro-2H-pyran-2,4(3H)-dione

Cat. No. B4086143
M. Wt: 275.34 g/mol
InChI Key: LRPHGLCFXAYNKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-diethyl-3,3-dimethyl-6-(2-pyridinyl)dihydro-2H-pyran-2,4(3H)-dione, commonly known as DPPD, is a chemical compound with a unique structure and interesting properties. DPPD has been extensively studied for its potential applications in various fields, including pharmaceuticals, food additives, and materials science.

Mechanism of Action

The mechanism of action of DPPD is mainly related to its antioxidant properties. DPPD can scavenge free radicals and reactive oxygen species (ROS), and protect cells and tissues from oxidative damage. DPPD can also inhibit the activity of enzymes involved in the production of ROS, such as xanthine oxidase and NADPH oxidase. In addition, DPPD can activate the Nrf2-Keap1 pathway, which regulates the expression of antioxidant and detoxifying enzymes.
Biochemical and Physiological Effects:
DPPD has been shown to have various biochemical and physiological effects, such as reducing oxidative stress, inflammation, and apoptosis, and improving glucose and lipid metabolism. DPPD can also enhance the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), and inhibit the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Advantages and Limitations for Lab Experiments

DPPD has several advantages for lab experiments, such as its stability, solubility, and low toxicity. DPPD can be easily synthesized and purified, and can be used in various assays, such as cell culture, animal models, and clinical trials. However, DPPD also has some limitations, such as its potential interference with other assays, and its dose-dependent effects.

Future Directions

There are several future directions for the research on DPPD. Firstly, the mechanism of action of DPPD needs to be further elucidated, especially its interaction with other signaling pathways. Secondly, the potential applications of DPPD in various fields need to be explored, such as its use as a therapeutic agent for neurodegenerative disorders and as a stabilizer for biomaterials. Thirdly, the safety and efficacy of DPPD in clinical trials need to be evaluated, especially its long-term effects and potential drug interactions.
Conclusion:
In conclusion, DPPD is a unique chemical compound with interesting properties and potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DPPD have been discussed in this paper. Further research on DPPD is needed to fully understand its potential and limitations.

Scientific Research Applications

DPPD has been widely studied for its potential applications in various fields, including pharmaceuticals, food additives, and materials science. In the pharmaceutical industry, DPPD has been shown to possess antioxidant and anti-inflammatory properties, and has been investigated for its potential use in the treatment of various diseases, such as cancer, diabetes, and neurodegenerative disorders. In the food industry, DPPD has been used as a food additive to prevent the oxidation of fats and oils. In the materials science field, DPPD has been used as a stabilizer for polymers, such as polypropylene and polyethylene.

properties

IUPAC Name

5,5-diethyl-3,3-dimethyl-6-pyridin-2-yloxane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-5-16(6-2)12(11-9-7-8-10-17-11)20-14(19)15(3,4)13(16)18/h7-10,12H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPHGLCFXAYNKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(OC(=O)C(C1=O)(C)C)C2=CC=CC=N2)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydropyran-2,4-dione, 5,5-diethyl-3,3-dimethyl-6-(pyridin-2-yl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-diethyl-3,3-dimethyl-6-(2-pyridinyl)dihydro-2H-pyran-2,4(3H)-dione
Reactant of Route 2
5,5-diethyl-3,3-dimethyl-6-(2-pyridinyl)dihydro-2H-pyran-2,4(3H)-dione
Reactant of Route 3
5,5-diethyl-3,3-dimethyl-6-(2-pyridinyl)dihydro-2H-pyran-2,4(3H)-dione
Reactant of Route 4
Reactant of Route 4
5,5-diethyl-3,3-dimethyl-6-(2-pyridinyl)dihydro-2H-pyran-2,4(3H)-dione
Reactant of Route 5
5,5-diethyl-3,3-dimethyl-6-(2-pyridinyl)dihydro-2H-pyran-2,4(3H)-dione
Reactant of Route 6
5,5-diethyl-3,3-dimethyl-6-(2-pyridinyl)dihydro-2H-pyran-2,4(3H)-dione

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